REACTION_CXSMILES
|
[F:1][C:2]1C=CC(C#N)=[N:6][C:7]=1[CH3:8].[CH2:11]1[CH2:15][O:14][CH2:13][CH2:12]1.[CH3:16][Mg+].[Br-].[BH4-].[Na+]>CCOCC>[F:1][C:2]1[CH:13]=[CH:12][C:11]([CH:15]([OH:14])[CH3:16])=[N:6][C:7]=1[CH3:8] |f:2.3,4.5|
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=NC1C)C#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
634 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction was quenched with saturated NH4Cl (10 ml
|
Type
|
ADDITION
|
Details
|
added drop wise), and the biphasic mixture
|
Type
|
CUSTOM
|
Details
|
The layers were then separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous portion was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organics were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil was dissolved in MeOH (20 ml)
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 0° C
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between EtOAc and H2O
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography (Rf in 60:40 hexanes:EtOAc=0.42)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=NC1C)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |